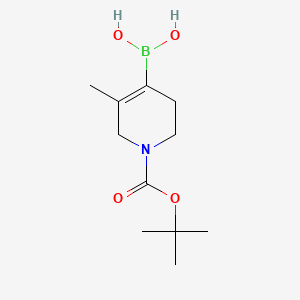
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The boronic acid functionality can be introduced through various methods, including the reaction of an appropriate boronic ester with a suitable precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Scientific Research Applications
{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound can be used in the production of advanced materials and in various industrial processes involving boron chemistry
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid involves the reactivity of the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The Boc group serves as a protecting group for the amine, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
- {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid
- {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic ester
- {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic anhydride
Uniqueness
The uniqueness of {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid lies in its combination of a Boc-protected amine and a boronic acid group. This dual functionality allows for versatile applications in organic synthesis and the development of boron-containing compounds .
Properties
Molecular Formula |
C11H20BNO4 |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO4/c1-8-7-13(6-5-9(8)12(15)16)10(14)17-11(2,3)4/h15-16H,5-7H2,1-4H3 |
InChI Key |
NQBAGRXVXAKNEC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















